(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt

Descripción general

Descripción

“(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt”, also known as tert-butyl azidoformate, is a versatile and widely used reagent in organic chemistry. It is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

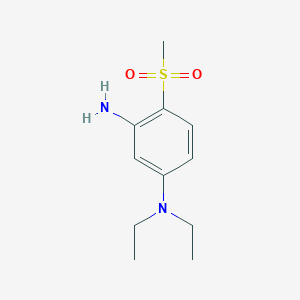

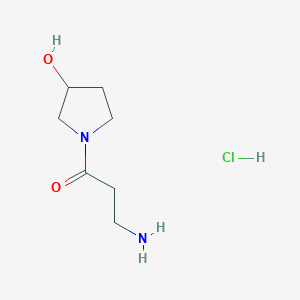

The molecular formula of this compound is C20H36N4O4 and it has a molecular weight of 396.52 g/mol .Physical And Chemical Properties Analysis

This compound is a powder with an optical activity of [α]/D -41±2°, c = 1% in ethanol . It has a melting point of 34-38 °C .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis One significant application of the enantiopure salt derived from (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate is in catalysis for organic synthesis. Kumar et al. (2016) demonstrated its use as an effective hydrogen bond donor catalyst for the additions of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate. This process yields high enantiomeric excess and can be applied to various ring ketones and acyclic systems (Kumar, Ghosh, & Gladysz, 2016).

Supramolecular Chemistry and Gelation Sahoo et al. (2012) explored the creation of a supramolecular gel derived from simple organic salts, including those related to tert-butoxycarbonyl-protected L-amino acids and dicyclohexylamine. This study highlights the potential of these salts in forming low molecular weight gelators with remarkable properties like moldability and self-healing, relevant in stress-bearing applications (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).

Organometallic Chemistry In the field of organometallic chemistry, the role of dicyclohexylamine and related salts is evident. For instance, Ng et al. (1992) discussed the synthesis and in vitro antitumor activity of diorganostannate esters of dicyclohexylammonium hydrogen oxalate. This research opens avenues for the use of these compounds in medicinal chemistry, particularly in the development of antineoplastic agents (Ng, Das, Gielen, & Tiekink, 1992).

Characterization of Aldonic Acids The dicyclohexylammonium salts have been utilized for the isolation and characterization of aldonic acids, as explored by Zissis et al. (1973). Their work demonstrated the utility of these salts in confirming configurations and structures in carbohydrate research (Zissis, Diehl, Fletcher, & Pravdic, 1973).

Organogelators and Selective Gelation Trivedi et al. (2004) explored the structure-property correlation in organogelators based on dicyclohexylamine salts. Their work demonstrated the efficiency of these compounds in gelating organic fluids and selectively separating oil from oil/water mixtures, showcasing their potential in environmental applications (Trivedi, Ballabh, Dastidar, & Ganguly, 2004).

Safety and Hazards

This compound is not classified as a hazardous substance or mixture . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Propiedades

IUPAC Name |

2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C8H13N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)15-6(12)4-5(7(13)14)10-11-9/h11-13H,1-10H2;5H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFILIPDSTSNNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)

![3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1439904.png)

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439913.png)

![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)